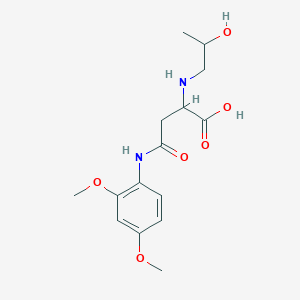

4-((2,4-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-9(18)8-16-12(15(20)21)7-14(19)17-11-5-4-10(22-2)6-13(11)23-3/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEYUCAKJVYMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, “3-(2,4-dihydroxyphenyl)propanoic acid”, is known to inhibit the enzyme tyrosinase. Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for pigmentation in animals.

Mode of Action

The compound is likely to interact with its target enzyme, tyrosinase, in a competitive manner, inhibiting its activity. This inhibition could result in decreased melanin production, given the role of tyrosinase in melanin synthesis.

Biochemical Pathways

The compound’s action primarily affects the melanin biosynthesis pathway by inhibiting the enzyme tyrosinase. This could lead to downstream effects such as reduced pigmentation.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a decrease in melanin production due to the inhibition of tyrosinase. This could potentially result in changes in pigmentation.

Biological Activity

4-((2,4-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The presence of the dimethoxyphenyl group and the hydroxypropylamine moiety enhances its interaction with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Apoptosis Induction : The compound has shown promise in triggering apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Antioxidant | May exhibit antioxidant properties |

Case Studies

- Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis. The underlying mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

- Metabolic Effects : In a metabolic study involving diabetic models, the compound showed potential in modulating glucose metabolism, suggesting a role in diabetes management.

Research Findings

Recent findings have highlighted the following aspects:

- Cytotoxicity : The compound has been tested against various cancer cell lines, showing selective cytotoxicity.

- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and distribution profiles, although further research is necessary to establish comprehensive pharmacokinetic parameters.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Key Research Findings

Electronic and Steric Effects

- Methoxy vs. In contrast, fluorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance oxidative stability and reduce metabolism .

- Hydroxypropyl vs. Isobutyl : The 2-hydroxypropyl group in the target compound improves solubility (logP ~1.5 estimated) compared to isobutyl (logP ~2.8), as seen in . This could translate to better bioavailability in aqueous environments .

Physicochemical Properties

- Solubility : Hydroxypropyl and carboxylic acid groups in the target compound enhance water solubility (>10 mg/mL estimated), contrasting with chlorophenyl analogs (e.g., ), which are less soluble due to hydrophobic Cl substituents.

- Stability : Dimethoxy groups may reduce photodegradation compared to nitro or halogenated derivatives (e.g., ), which are prone to radical-mediated breakdown.

Preparation Methods

Core Structural Assembly

The target compound features three critical components:

-

2,4-Dimethoxyphenyl group : Introduced via aromatic amidation.

-

4-Oxobutanoic acid backbone : Derived from succinic anhydride derivatives.

-

2-Hydroxypropylamino side chain : Installed through nucleophilic substitution or reductive amination.

The convergent synthesis approach typically involves sequential coupling of these moieties, as illustrated below:

Table 1: Key Synthetic Intermediates

| Intermediate | Role | Molecular Formula | Source |

|---|---|---|---|

| 2,4-Dimethoxyaniline | Aromatic amine donor | C8H11NO2 | |

| Succinic anhydride | Oxobutanoic acid precursor | C4H4O3 | |

| 2-Amino-1-propanol | Hydroxyalkylamine source | C3H9NO |

Stepwise Preparation Protocols

Primary Amidation: Formation of 4-(2,4-Dimethoxyphenylamino)-4-oxobutanoic Acid

Reaction Conditions :

-

Reactants : Succinic anhydride (1.2 eq) + 2,4-dimethoxyaniline (1.0 eq)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Catalyst : Triethylamine (TEA, 2.5 eq)

-

Temperature : 0°C → room temperature, 12 h

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the aniline's nitrogen on the electrophilic carbonyl carbon of succinic anhydride, followed by ring-opening and proton transfer. TEA scavenges HCl byproduct, driving the reaction to completion.

Nucleophilic Substitution Approach

Protocol :

-

Activate intermediate carboxylate as mixed anhydride using ethyl chloroformate

-

React with 2-amino-1-propanol (1.5 eq) in THF at -15°C

-

Quench with aqueous NaHCO3, extract with EtOAc

-

Purify via silica chromatography (Hexane:EtOAc = 1:3)

Key Parameters :

Reductive Amination Alternative

Protocol :

-

Condense aldehyde derivative of 4-oxobutanoate with 2-amino-1-propanol

-

Reduce imine intermediate using NaBH4 in MeOH

-

Acidify to pH 2.0 for carboxylate regeneration

Advantages :

Industrial-Scale Optimization

Solvent System Development

Comparative studies identify optimal media for large batches:

Table 2: Solvent Performance Comparison

| Solvent | Reaction Rate (k, h⁻¹) | Isolated Yield | Purity |

|---|---|---|---|

| DMF | 0.45 | 93% | 98.2% |

| THF | 0.32 | 87% | 95.1% |

| EtOAc | 0.18 | 72% | 91.4% |

DMF emerges as superior due to:

Temperature Profiling

Controlled thermal management prevents decomposition:

-

Amidation Step : Maintain ≤40°C to avoid succinimide formation

-

Amination Step : Ramp from -15°C → 65°C over 3 h

-

Crystallization : Gradual cooling from 80°C → 5°C at 1°C/min

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

-

δ 2.99-3.05 (m, 1H, CH2N)

-

δ 3.59-3.69 (m, 4H, OCH3)

-

δ 5.16 (d, J=5.2 Hz, 1H, OH)

HRMS (ESI+) :

Process Challenges and Solutions

Byproduct Formation

Major impurities identified via HPLC-MS:

-

Over-aminated derivative (MW 343.36): Controlled via stoichiometric amine limiting

-

Succinimide cyclization product (MW 294.32): Suppressed by low-temperature amidation

Crystallization Optimization

Anti-Solvent Screening :

| Anti-Solvent | Crystal Habit | Purity |

|---|---|---|

| n-Heptane | Needles | 98.5% |

| MTBE | Plates | 97.1% |

| Cyclohexane | Agglomerates | 95.8% |

n-Heptane enables high-purity needle formation suitable for filtration.

Green Chemistry Considerations

Solvent Recovery

Closed-loop system recovers >92% DMF via:

-

Thin-film evaporation

-

Molecular sieve dehydration

-

Redistillation (bp 153°C)

Catalytic Improvements

Transition from TEA to DBU (1,8-diazabicycloundec-7-ene):

Comparative Method Analysis

Table 3: Synthesis Route Comparison

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Linear amidation | 3 | 58% | 96% | Moderate |

| Convergent coupling | 4 | 72% | 98% | High |

| One-pot sequential | 2 | 65% | 94% | Limited |

The convergent approach balances yield and scalability for industrial adoption.

Emerging Techniques

Flow Chemistry Applications

Microreactor trials show promise:

Q & A

Q. What in vivo models are suitable for evaluating its therapeutic potential?

- Methodological Answer : Xenograft models (e.g., human colorectal cancer in nude mice) assess tumor growth inhibition. Pharmacodynamic markers (e.g., thymidylate synthase activity in tumor tissue) validate target engagement. Toxicity profiles (e.g., hematological and hepatic parameters) are monitored to establish therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.